molecular formula C19H17NO4 B14171598 {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid CAS No. 924635-02-9

{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid

Cat. No.: B14171598
CAS No.: 924635-02-9
M. Wt: 323.3 g/mol
InChI Key: ICLMLEXUEROXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid is a complex organic compound that features an indole core structure Indole derivatives are significant in various fields due to their biological activities and presence in natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid typically involves multiple steps, starting from commercially available materials. One common method involves the protection of the indole nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to meet industrial standards, ensuring the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various enzymes and receptors, modulating their activity. This interaction can influence biological pathways, leading to the compound’s observed effects. The benzyloxycarbonyl group can also play a role in protecting the molecule from rapid degradation, enhancing its stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid apart is its indole core, which is a versatile scaffold in medicinal chemistry. The presence of the benzyloxycarbonyl group adds to its stability and potential for further functionalization, making it a valuable compound for various applications.

Properties

CAS No.

924635-02-9

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)acetic acid

InChI

InChI=1S/C19H17NO4/c1-13-7-8-17-16(9-13)15(10-18(21)22)11-20(17)19(23)24-12-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,21,22)

InChI Key

ICLMLEXUEROXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.